molecular formula C15H21NO2 B7435763 [3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol

[3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol

Cat. No. B7435763
M. Wt: 247.33 g/mol
InChI Key: DUSNYKGVVOJQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol, also known as BHC, is a bicyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of tropane, a bicyclic organic compound that is commonly found in plants of the Solanaceae family. BHC has been studied for its potential use as a tool in neuroscience research, particularly in the study of the dopamine system.

Mechanism of Action

The mechanism of action of [3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol involves its selective binding to the dopamine transporter. This binding prevents the reuptake of dopamine from the synaptic cleft, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can have a variety of effects, depending on the specific brain region and the individual's physiological state. [3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol has been shown to have a high affinity for the dopamine transporter, making it a useful tool for studying the dopamine system.
Biochemical and Physiological Effects:
[3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol has been shown to have a variety of biochemical and physiological effects. One of the primary effects of [3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol is its ability to increase dopamine levels in the brain. This increase in dopamine levels can lead to a variety of physiological effects, including changes in heart rate, blood pressure, and body temperature. [3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol has also been shown to have an effect on the release of other neurotransmitters, including norepinephrine and serotonin.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using [3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol in lab experiments is its high selectivity for the dopamine transporter. This selectivity allows researchers to study the dopamine system in greater detail, potentially leading to the development of new treatments for dopamine-related disorders. However, one limitation of using [3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol in lab experiments is its complex synthesis process, which can make it difficult and expensive to obtain.

Future Directions

There are several potential future directions for research involving [3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol. One area of interest is the development of new treatments for dopamine-related disorders, such as Parkinson's disease and addiction. [3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol has shown promise as a tool for studying the dopamine system, and further research could lead to the development of new treatments based on this knowledge. Another potential future direction is the development of new compounds that are similar to [3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol but have improved selectivity and efficacy. These compounds could be used to further our understanding of the dopamine system and potentially lead to the development of new treatments for dopamine-related disorders.

Synthesis Methods

The synthesis of [3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol is a complex process that involves several steps. One common method for synthesizing [3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol involves the reaction of tropinone with benzylmagnesium chloride, followed by reduction with sodium borohydride and protection of the resulting alcohol with a benzyl group. The protected alcohol is then oxidized to the corresponding ketone, which is subsequently reduced with sodium borohydride to yield [3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol.

Scientific Research Applications

[3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol has been used in a variety of scientific research applications, particularly in the study of the dopamine system. Dopamine is a neurotransmitter that plays a key role in several physiological processes, including movement, motivation, and reward. [3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol has been shown to selectively bind to the dopamine transporter, a protein that is responsible for the reuptake of dopamine from the synaptic cleft. This selective binding allows researchers to study the dopamine system in greater detail, potentially leading to the development of new treatments for dopamine-related disorders such as Parkinson's disease and addiction.

properties

IUPAC Name

[3-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-11-14-6-7-15(14,12-18)10-16(9-14)8-13-4-2-1-3-5-13/h1-5,17-18H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSNYKGVVOJQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1(CN(C2)CC3=CC=CC=C3)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol

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